molecular formula C16H12F2N2O2S B2991309 N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide CAS No. 851990-04-0

N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

Cat. No. B2991309
M. Wt: 334.34
InChI Key: BVNOHFIMCISIKD-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide, commonly known as DFB, is a synthetic compound that has gained significant attention in the scientific community due to its wide range of potential applications in various fields. DFB is a benzothiazole derivative that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Matrix Metalloproteinases (MMPs) Inhibition and Wound Healing

Compounds combining a benzisothiazole and 4-thiazolidinone framework have been designed to verify their effectiveness in affecting the inflammatory/oxidative process, involving free radicals, inflammatory mediators like nuclear factor κB (NF-κB), and matrix metalloproteinases (MMPs). Derivative 23 showed the highest activity, inhibiting MMP-9 at nanomolar levels, suggesting potential for wound healing applications (Incerti et al., 2018).

Psychotropic, Anti-inflammatory, and Antimicrobial Activities

New N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives exhibited notable psychotropic in vivo, anti-inflammatory in vivo, and antimicrobial activities, alongside selective cytotoxic effects concerning tumor cell lines. These findings highlight the structural versatility and broad biological applicability of benzothiazole derivatives (Zablotskaya et al., 2013).

Antitumor Activity and Molecular Docking

A series of 3-benzyl-substituted-4(3H)-quinazolinones, including those with benzothiazole groups, were synthesized and evaluated for antitumor activity. Some compounds demonstrated broad-spectrum antitumor activity and were more potent than the positive control 5-FU, suggesting their potential in cancer therapy (Al-Suwaidan et al., 2016).

Antinociceptive Activity

(5‐Chloro‐2(3H)‐benzothiazolon‐3‐yl)propanamide derivatives were synthesized and tested for antinociceptive activity, with one compound found to be significantly more active than the others and the standards in all tests, indicating potential for pain management applications (Önkol et al., 2004).

Luminescent Properties and White Light Emission

Benzothiazole derivatives were prepared and their luminescence properties investigated, showing potential for application in white-light emitting devices. By doping these compounds into a polymer matrix, an emission that lies at the saturated white-light region was obtained, demonstrating their utility in material sciences (Lu et al., 2017).

properties

IUPAC Name

N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2S/c17-10-5-6-11(18)12(9-10)19-15(21)7-8-20-13-3-1-2-4-14(13)23-16(20)22/h1-6,9H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNOHFIMCISIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

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